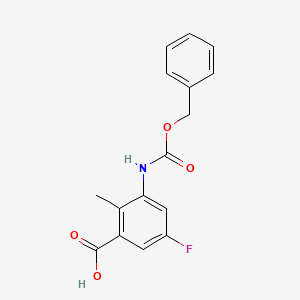
5-Fluoro-2-methyl-3-(phenylmethoxycarbonylamino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-2-methyl-3-(phenylmethoxycarbonylamino)benzoic acid, also known as FMBA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. FMBA is a potential inhibitor of several enzymes, including acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. This compound has shown promising results in various scientific studies, making it a potential candidate for the development of new drugs.
作用機序
5-Fluoro-2-methyl-3-(phenylmethoxycarbonylamino)benzoic acid is believed to inhibit the activity of acetylcholinesterase by binding to the enzyme's active site. This prevents the breakdown of acetylcholine, which is a neurotransmitter that is involved in various physiological processes, including memory and learning. By inhibiting acetylcholinesterase, 5-Fluoro-2-methyl-3-(phenylmethoxycarbonylamino)benzoic acid can increase the levels of acetylcholine in the brain, which may improve cognitive function.
Biochemical and Physiological Effects:
5-Fluoro-2-methyl-3-(phenylmethoxycarbonylamino)benzoic acid has been shown to have several biochemical and physiological effects. In addition to its potential as an acetylcholinesterase inhibitor, 5-Fluoro-2-methyl-3-(phenylmethoxycarbonylamino)benzoic acid has been shown to have anti-inflammatory and antioxidant properties. These properties may make 5-Fluoro-2-methyl-3-(phenylmethoxycarbonylamino)benzoic acid a potential candidate for the treatment of diseases such as cancer and diabetes, which are associated with inflammation and oxidative stress.
実験室実験の利点と制限
One of the main advantages of 5-Fluoro-2-methyl-3-(phenylmethoxycarbonylamino)benzoic acid is its potential as a drug candidate for the treatment of various diseases. Additionally, 5-Fluoro-2-methyl-3-(phenylmethoxycarbonylamino)benzoic acid is relatively easy to synthesize, making it a readily available compound for scientific research. However, there are also limitations to the use of 5-Fluoro-2-methyl-3-(phenylmethoxycarbonylamino)benzoic acid in lab experiments. For example, the compound may have limited solubility in certain solvents, which can make it difficult to use in certain assays.
将来の方向性
There are several potential future directions for research on 5-Fluoro-2-methyl-3-(phenylmethoxycarbonylamino)benzoic acid. One area of interest is in the development of new drugs for the treatment of Alzheimer's disease. 5-Fluoro-2-methyl-3-(phenylmethoxycarbonylamino)benzoic acid has shown promising results as an acetylcholinesterase inhibitor, and further research may lead to the development of new drugs that can improve cognitive function in patients with Alzheimer's disease. Additionally, 5-Fluoro-2-methyl-3-(phenylmethoxycarbonylamino)benzoic acid's anti-inflammatory and antioxidant properties make it a potential candidate for the development of drugs for the treatment of other diseases such as cancer and diabetes. Further research is needed to fully understand the potential of 5-Fluoro-2-methyl-3-(phenylmethoxycarbonylamino)benzoic acid in these areas.
合成法
5-Fluoro-2-methyl-3-(phenylmethoxycarbonylamino)benzoic acid can be synthesized using a multi-step process that involves the reaction of 2-methyl-3-nitrobenzoic acid with phenylmethoxycarbonyl chloride, followed by reduction and fluorination. This process yields 5-Fluoro-2-methyl-3-(phenylmethoxycarbonylamino)benzoic acid as a white crystalline powder with a melting point of 222-224°C.
科学的研究の応用
5-Fluoro-2-methyl-3-(phenylmethoxycarbonylamino)benzoic acid has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases. 5-Fluoro-2-methyl-3-(phenylmethoxycarbonylamino)benzoic acid has shown potential as an inhibitor of acetylcholinesterase, which is a target for the treatment of Alzheimer's disease. Additionally, 5-Fluoro-2-methyl-3-(phenylmethoxycarbonylamino)benzoic acid has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of other diseases such as cancer and diabetes.
特性
IUPAC Name |
5-fluoro-2-methyl-3-(phenylmethoxycarbonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4/c1-10-13(15(19)20)7-12(17)8-14(10)18-16(21)22-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRPKNCNLNDWRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1NC(=O)OCC2=CC=CC=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-methyl-3-(phenylmethoxycarbonylamino)benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyano-1-cyclopropylethyl)-2-{[1-(2-fluorophenyl)ethyl]sulfanyl}acetamide](/img/structure/B2795103.png)
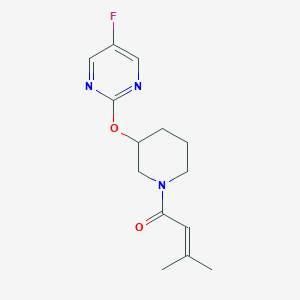
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2795108.png)
![3-(2-Phenoxyethyl)-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2795109.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylacetamide](/img/structure/B2795113.png)
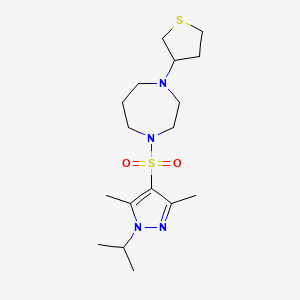
![1-[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2795115.png)
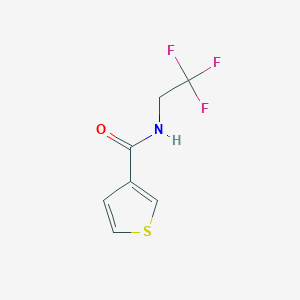
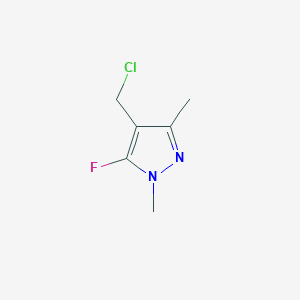
![N-(4-acetylphenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2795121.png)
![Tert-butyl 3-[(3-methylbut-2-en-1-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B2795122.png)
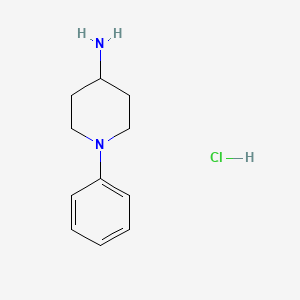
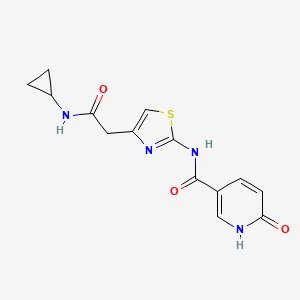
![4-[(4-chlorophenyl)sulfonylamino]-N'-hydroxybenzenecarboximidamide](/img/structure/B2795126.png)